molecular formula C20H20BrCl3N2O3S B12039688 Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 611185-58-1

Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12039688
CAS No.: 611185-58-1
M. Wt: 554.7 g/mol
InChI Key: DUCNUQLYFVREBL-UHFFFAOYSA-N
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Description

Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Trichloroethyl Group: This step involves the reaction of the benzothiophene core with a trichloroethylamine derivative under controlled conditions.

    Attachment of the Bromobenzoyl Group: The final step involves the acylation of the intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the bromobenzoyl group makes it a candidate for radiolabeling, which can be useful in imaging studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trichloroethyl group can enhance the compound’s binding affinity to certain targets, while the bromobenzoyl group may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzoyl group, in particular, allows for unique interactions in biological systems and provides a handle for further chemical modifications.

Properties

CAS No.

611185-58-1

Molecular Formula

C20H20BrCl3N2O3S

Molecular Weight

554.7 g/mol

IUPAC Name

ethyl 2-[[1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20BrCl3N2O3S/c1-2-29-18(28)15-12-8-4-6-10-14(12)30-17(15)26-19(20(22,23)24)25-16(27)11-7-3-5-9-13(11)21/h3,5,7,9,19,26H,2,4,6,8,10H2,1H3,(H,25,27)

InChI Key

DUCNUQLYFVREBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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